alpha-L-Fucopyranose 1,2,3,4-Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is often used in biochemical research and organic synthesis due to its unique structural properties. It is characterized by the presence of four acetyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical reactions .
Preparation Methods
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the fucopyranose ring . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in glycosylation studies to understand the role of fucose in biological systems.
Medicine: It is employed in the development of glycoprotein-based therapeutics and diagnostic tools.
Industry: The compound is used in the production of various biochemical reagents and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the fucopyranose ring, allowing for selective reactions at specific sites. This selective reactivity is crucial in the synthesis of glycoproteins and other complex carbohydrates .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be compared with other acetylated sugars such as:
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-alpha-D-galactopyranose
- 1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose
These compounds share similar acetylation patterns but differ in the configuration of the sugar ring and the position of the acetyl groups. The uniqueness of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose lies in its specific configuration and the biological significance of L-fucose .
Properties
Molecular Formula |
C14H20O9 |
---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2S,4S,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11?,12-,13-,14-/m0/s1 |
InChI Key |
QZQMGQQOGJIDKJ-CMBNSBOKSA-N |
Isomeric SMILES |
C[C@H]1C([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.